BenchChemオンラインストアへようこそ!

methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Kinase inhibition p38 MAPK selectivity

Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS 1423031-49-5) is a heterocyclic small molecule (C₈H₇N₃O₃, MW 193.16) belonging to the [1,2,4]triazolo[4,3-a]pyridine class. The compound is characterized by a fused triazole-pyridine core bearing a 3-oxo (lactam) functionality and a methyl ester at the 6-position.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
CAS No. 1423031-49-5
Cat. No. B1378666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
CAS1423031-49-5
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C(=NNC2=O)C=C1
InChIInChI=1S/C8H7N3O3/c1-14-7(12)5-2-3-6-9-10-8(13)11(6)4-5/h2-4H,1H3,(H,10,13)
InChIKeyDKKCKENBWVQKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS 1423031-49-5) – Procurement-Grade Chemical Identity & Structural Classification


Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS 1423031-49-5) is a heterocyclic small molecule (C₈H₇N₃O₃, MW 193.16) belonging to the [1,2,4]triazolo[4,3-a]pyridine class . The compound is characterized by a fused triazole-pyridine core bearing a 3-oxo (lactam) functionality and a methyl ester at the 6-position. It exists predominantly as the 3-oxo tautomer [1], distinguishing it from the fully aromatic methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS 1556838-81-3) . The 3-oxo group confers a hydrogen-bond donor/acceptor motif absent in the non-oxo analog, altering both physicochemical properties and potential target-binding profiles [1]. The compound is commercially available from multiple vendors at ≥95% purity and is listed in the ECHA C&L Inventory [2].

Why Generic Substitution Fails for Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate: Functional Group-Driven Differentiation


The [1,2,4]triazolo[4,3-a]pyridine chemotype encompasses a structurally diverse family where seemingly minor modifications—oxidation state of the triazole ring, position and nature of substituents—profoundly alter pharmacological and physicochemical profiles [1]. Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate occupies a unique niche defined by the concurrent presence of a 3-oxo lactam, an unsubstituted N-2 position available for further derivatization, and a 6-methyl ester handle . Substituting this compound with the non-oxo aromatic analog (CAS 1556838-81-3), the free 6-carboxylic acid (CAS 933708-92-0), or the 8-carboxy regioisomer (CAS 1251633-42-7) alters hydrogen-bonding capacity, metabolic susceptibility, and synthetic handles, undermining SAR continuity . The following quantitative evidence map details these critical differentiators for informed procurement decisions.

Quantitative Differentiation Evidence: Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate versus Closest Analogs


Scaffold Privilege: Triazolopyridine Core vs. Imidazopyridine in Kinase Selectivity

The [1,2,4]triazolo[4,3-a]pyridine scaffold exhibits differentiated kinase selectivity profiles compared to the structurally analogous imidazopyridine core. In comparative p38 MAP kinase inhibitor design, triazolopyridine-based inhibitors (e.g., compounds 20 and 25) demonstrated significantly greater experimental potency than the benzimidazolone series they were modeled after [1]. While direct IC₅₀ data for CAS 1423031-49-5 is not published, the 3-oxo-6-carboxylate substitution pattern aligns with the pharmacophore of potent triazolopyridin-3(2H)-one GSK-3 inhibitors [2]. This scaffold has also been validated as a novel chemotype for IDO1 catalytic holo-inhibition, an application underexplored among heme-binding moieties [3].

Kinase inhibition p38 MAPK selectivity scaffold comparison

Tautomeric Form: 3-Oxo Lactam vs. 3-Hydroxy Aromatic in Hydrogen-Bonding and Receptor Recognition

CAS 1423031-49-5 exists as the 3-oxo (lactam) tautomer, formally named methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate [1]. Its synonym 'methyl 3-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate' reflects the alternative 3-hydroxy tautomer prevalent in the non-oxo analog CAS 1556838-81-3 . The lactam form provides a carbonyl oxygen as a hydrogen-bond acceptor and N-2 as a hydrogen-bond donor, a dual motif absent in the fully aromatic analog. This tautomeric state influences predicted pKa and logP values: the parent [1,2,4]triazolo[4,3-a]pyridine has a predicted acidic pKa of ~9-10, while the 3-oxo form introduces additional ionization behavior . Quantum chemical predictions for the related 3-oxo-2H-1,2,3-triazolo[3,4-a]pyridine system confirm that the oxo tautomer stabilizes distinct electronic distributions impacting intermolecular interactions [2].

Tautomerism hydrogen bonding receptor recognition physicochemical properties

Positional Isomerism: 6-Carboxylate vs. 8-Carboxylate Regioisomers in Synthetic Utility

The 6-carboxylate substitution on the pyridine ring provides a synthetic handle that is electronically and sterically distinct from the 8-carboxylate regioisomer. The 6-position in the [1,2,4]triazolo[4,3-a]pyridine system is conjugated with the pyridine nitrogen, influencing the reactivity of the ester toward hydrolysis and aminolysis relative to the 8-position [1]. This positional difference has been exploited in patent literature: 6-substituted triazolopyridines feature prominently in kinase inhibitor patents, while 8-carboxylate derivatives (such as 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid) are investigated for distinct biological profiles . The 6-methyl ester of CAS 1423031-49-5 can be selectively hydrolyzed to the free acid (CAS 933708-92-0) or converted to amides, enabling modular SAR exploration without requiring de novo core synthesis .

Regioisomerism synthetic handles derivatization building blocks

Ester vs. Carboxylic Acid: Impact on Permeability and Prodrug Potential

The methyl ester moiety of CAS 1423031-49-5 confers increased lipophilicity and membrane permeability compared to the corresponding free carboxylic acid (CAS 933708-92-0). The [1,2,4]triazolo[4,3-a]pyridine-3-thiol, a structurally related analog, has a reported LogP of 0.58 and LogD (pH 7.4) of 0.38 [1], while 5-methoxy-[1,2,4]triazolo[4,3-a]pyridine has a LogP of 0.74 . The methyl ester is expected to shift LogP upward by approximately 0.5–1.0 log unit compared to the free acid, consistent with the well-established Hansch π value for esterification [2]. In kinase inhibitor development, triazolopyridine methyl esters have been utilized as prodrugs or permeability-enhancing motifs, with the ester subsequently hydrolyzed in vivo or in cellular assays . This property is absent in the free acid, which may suffer from poor cell penetration.

Methyl ester carboxylic acid permeability prodrug logP

Synthetic Tractability: One-Pot Access to 6-Substituted Triazolopyridines

The [1,2,4]triazolo[4,3-a]pyridine core is accessible via KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines in a one-pot procedure, enabling rapid diversification at multiple positions [1]. This synthetic methodology has been applied to generate 6-substituted triazolopyridine libraries, with the 6-carboxylate ester serving as a versatile intermediate for further functionalization [2]. The 3-oxo substitution pattern can be introduced during cyclization or via subsequent oxidation, providing access to the specific chemotype of CAS 1423031-49-5. Building blocks based on the tetrahydro[1,2,4]triazolo[4,3-a]pyridine core have been validated as privileged scaffolds for GLP-1 secretagogue development, demonstrating the translational potential of this chemotype [3].

One-pot synthesis oxidative cyclization scaffold diversification medicinal chemistry

Heme-Binding Chemotype: Underexploited IDO1 Inhibitory Scaffold

Recent structure-based virtual screening has identified the [1,2,4]triazolo[4,3-a]pyridine scaffold as a novel chemotype for indoleamine 2,3-dioxygenase 1 (IDO1) catalytic holo-inhibition, a target class underexploited among heme-binding moieties [1]. The [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has been specifically reported as an epoxygenase inhibitor , and the methyl ester (CAS 1423031-49-5) serves as the prodrug-suitable or permeability-optimized form of this pharmacophore. In related heme-binding enzyme programs, triazolopyridine derivatives demonstrated potent PHD2 (prolyl hydroxylase domain 2) inhibitory activities through favorable π-π stacking interactions with Tyr310, with CYP inhibition liabilities subsequently resolved through lipophilicity modulation [2]. The 3-oxo-6-carboxylate substitution pattern of CAS 1423031-49-5 presents a distinct electronic profile for heme-iron coordination compared to non-oxo triazolopyridines.

IDO1 inhibition heme binding immuno-oncology tryptophan metabolism

Optimal Application Scenarios for Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS 1423031-49-5)


Kinase Inhibitor Hit-to-Lead Optimization Programs

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated in multiple kinase inhibitor programs including p38 MAPK, GSK-3, and c-Met . CAS 1423031-49-5 provides a strategically functionalized core with the 3-oxo motif for hinge-binding interactions and the 6-methyl ester for vector diversification. Procurement of this specific building block enables rapid amide library synthesis at the 6-position while retaining the 3-oxo pharmacophore essential for target engagement, as demonstrated in GSK-3 inhibitor development .

Immuno-Oncology: IDO1 Holo-Inhibitor Discovery

The recent identification of the [1,2,4]triazolo[4,3-a]pyridine scaffold as a novel IDO1 catalytic holo-inhibitor chemotype positions CAS 1423031-49-5 as a privileged starting point for immuno-oncology drug discovery . The 3-oxo-6-carboxylate substitution pattern offers a unique electronic configuration for heme-iron coordination, with the methyl ester providing a permeability advantage for cell-based IDO1 functional assays. This application space remains underexploited, offering potential for novel intellectual property generation .

Metabolic Disease Programs: GLP-1 Secretagogue and Epoxygenase Platforms

Functionalized building blocks based on the tetrahydro[1,2,4]triazolo[4,3-a]pyridine core have been validated as GLP-1 secretagogues for anti-diabetes drug leads . The free acid analog of CAS 1423031-49-5 ([1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid) has been identified as an epoxygenase inhibitor with applications in blood pressure reduction and diabetes treatment . The methyl ester form offers a prodrug strategy or permeability-optimized analog for these metabolic disease applications, with the ester hydrolyzed in vivo to release the active carboxylic acid pharmacophore .

Parallel Library Synthesis and Scaffold Diversification

The one-pot synthetic accessibility of the [1,2,4]triazolo[4,3-a]pyridine core via KI-catalyzed oxidative cyclization combined with the 6-methyl ester diversification handle makes CAS 1423031-49-5 an efficient central intermediate for parallel library synthesis. The 6-ester can be converted to amides, acids, alcohols, or heterocycles without requiring protecting group manipulation at the 3-oxo position. This reduces the number of synthetic steps compared to starting from the unfunctionalized [1,2,4]triazolo[4,3-a]pyridine core (CAS 274-80-6), which requires separate functionalization at the 6-position .

Quote Request

Request a Quote for methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.